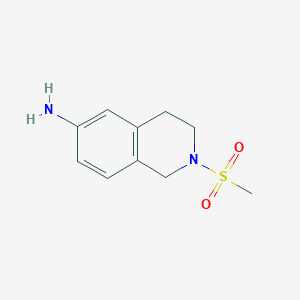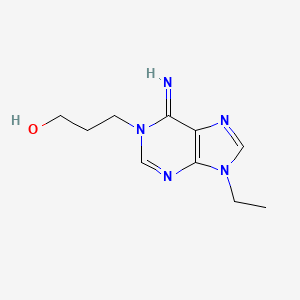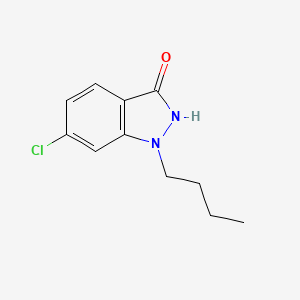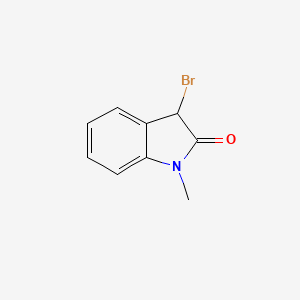
2-Chloro-1-(6-methoxyindolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-1-(6-metoxiindolin-1-il)etanona es un compuesto químico que pertenece a la clase de derivados del indol. Los derivados del indol son significativos en varios campos debido a sus propiedades biológicas y farmacológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Cloro-1-(6-metoxiindolin-1-il)etanona normalmente implica la reacción de 6-metoxiindol con cloruro de cloroacetilo en presencia de una base como la trietilamina. La reacción se lleva a cabo bajo condiciones de reflujo en un disolvente adecuado como el diclorometano. El producto se purifica entonces utilizando técnicas estándar como la recristalización o la cromatografía en columna .
Métodos de producción industrial
El enfoque general implicaría la ampliación de los métodos de síntesis de laboratorio, asegurando que las condiciones de reacción se optimicen para cantidades mayores, e implementando técnicas de purificación adecuadas para escalas industriales, como reactores de flujo continuo y cromatografía a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Cloro-1-(6-metoxiindolin-1-il)etanona experimenta diversas reacciones químicas, incluyendo:
Sustitución nucleófila: El átomo de cloro puede ser reemplazado por nucleófilos como aminas o tioles.
Oxidación: El grupo metoxi puede ser oxidado para formar los correspondientes aldehídos o ácidos.
Reducción: El grupo carbonilo puede ser reducido para formar alcoholes.
Reactivos y condiciones comunes
Sustitución nucleófila: Reactivos como la azida de sodio o las aminas primarias en disolventes apróticos polares.
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio en condiciones anhidras.
Productos principales
Sustitución nucleófila: Formación de derivados de indol sustituidos.
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Aplicaciones Científicas De Investigación
2-Cloro-1-(6-metoxiindolin-1-il)etanona se utiliza en diversas aplicaciones de investigación científica:
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: En quimioproteómica para estudiar las interacciones proteína-ligando.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-1-(6-metoxiindolin-1-il)etanona implica su reactividad con los residuos de cisteína en las proteínas. El compuesto actúa como un fragmento electrófilo que puede formar enlaces covalentes con el grupo tiol de la cisteína, modificando así la función de la proteína. Esta propiedad la hace útil en quimioproteómica para identificar y estudiar los objetivos de las proteínas .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Cloro-1-(indolin-5-il)etanona clorhidrato
- 2-Cloro-1-(6-metoxipirimidin-2-il)etanona
- 1-(6-Metoxi-2-naftalenil)etanona (Acetilnerolina)
Singularidad
2-Cloro-1-(6-metoxiindolin-1-il)etanona es singular debido a su reactividad específica con los residuos de cisteína, lo que la hace particularmente valiosa en quimioproteómica y estudios de ligabilidad. Su grupo metoxi también proporciona sitios adicionales para la modificación química, lo que aumenta su versatilidad en aplicaciones sintéticas .
Propiedades
Número CAS |
793672-17-0 |
|---|---|
Fórmula molecular |
C11H12ClNO2 |
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
2-chloro-1-(6-methoxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H12ClNO2/c1-15-9-3-2-8-4-5-13(10(8)6-9)11(14)7-12/h2-3,6H,4-5,7H2,1H3 |
Clave InChI |
POUZLWAQXVLYGG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCN2C(=O)CCl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)


![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)





![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)
